molecular formula C11H12ClN B1456944 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile CAS No. 1252672-59-5

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile

Cat. No.: B1456944
CAS No.: 1252672-59-5
M. Wt: 193.67 g/mol
InChI Key: BRUVVKMNMOYTOB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Anti-Tumor Activities

Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, including derivatives of 3-(4-chlorophenyl)-2,2-dimethylpropanenitrile, have been synthesized and tested for anti-tumor activities. These complexes exhibited inhibitory actions on human colorectal carcinoma cells (HCT-116), indicating potential applications in cancer therapy (Aboelmagd et al., 2021).

2. Magnetic Properties in Chemistry

The compound has been studied for its magnetic properties, particularly in the context of ferromagnetic exchange interactions. Such studies are vital for understanding molecular interactions and could have implications in material science and magnetic applications (Mukai et al., 1993).

3. Discovery as a Receptor Agonist

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, a variant of the compound, has been identified as a nonpeptidic agonist of the urotensin-II receptor, showcasing its potential as a pharmacological research tool and a drug lead in biochemical studies (Croston et al., 2002).

4. Synthesis of Pyrethroids

The synthesis of pyrethroids involving compounds related to this compound shows its relevance in the development of insecticides. The synthesized compounds have displayed considerable acaricidal activities, indicating their potential in pest control applications (Lu Sheng, 2004).

5. Catalytic Applications

In studies related to catalysis, the compound has been involved in exploring hydrogenolysis of C–C and C–Cl bonds. Such research is fundamental to understanding and developing new catalytic processes in chemical synthesis (Bonarowska et al., 1999).

6. Molecular Docking and Antimicrobial Activity

The compound has been used in molecular docking studies and tested for antimicrobial activity. Its molecular structure has been analyzed, and it demonstrated antibacterial and antifungal effects, contributing to the field of medicinal chemistry (Sivakumar et al., 2021).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in modulating oxidative stress within cells, thereby influencing cellular health and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human dopaminergic neuroblastoma cells (SH-SY5Y), it has been observed to protect against hydrogen peroxide-induced oxidative stress by reducing reactive oxygen species levels and boosting the glutathione system . This indicates its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions help in scavenging hydrogen peroxide and reducing oxidative stress within cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under certain conditions and continues to exert its protective effects against oxidative stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it exhibits protective effects against oxidative stress, while at higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes involved in oxidative stress pathways, which help in reducing reactive oxygen species levels and protecting cells from oxidative damage . Understanding these metabolic pathways is crucial for determining its overall impact on cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within cells, thereby affecting its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUVVKMNMOYTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266976
Record name 4-Chloro-α,α-dimethylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252672-59-5
Record name 4-Chloro-α,α-dimethylbenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252672-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α,α-dimethylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropylamide (11.0 mL, 21.9 mmol, 2 Min tetrahydrofuran, Aldrich) in tetrahydrofuran (100 mL) was added isobutyronitrile (2.0 mL, 21.9 mmol) at 0-5° C. After 30 minutes of stirring, a solution of 1-(bromomethyl)-4-chlorobenzene (3.0 g, 14.6 mmol) in tetrahydrofuran (10 mL) was added at the same temperature. After stirring at room temperature for 2 hours, the reaction mixture was treated with 10% hydrochloric acid (50 mL), and concentrated under reduced pressure to remove tetrahydrofuran. The concentrate was extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed successively with aqueous NaHCO3 (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was then purified by column chromatography using an Analogix® Intelliflash 280™ (SiO2, 0-30% of ethyl acetate in hexanes) to obtain the titled compound. MS (DCI+) m/z 211 (M+NH4)+.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.